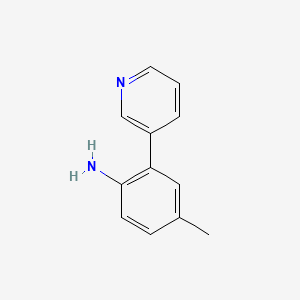4-Methyl-2-(pyridin-3-yl)aniline
CAS No.:
Cat. No.: VC18913520
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12N2 |
|---|---|
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 4-methyl-2-pyridin-3-ylaniline |
| Standard InChI | InChI=1S/C12H12N2/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h2-8H,13H2,1H3 |
| Standard InChI Key | RNDMLVAPZSGYJS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N)C2=CN=CC=C2 |
Introduction
Structural and Electronic Features
Molecular Architecture
The compound consists of an aniline ring substituted with a methyl group at the para position (C4) and a pyridin-3-yl group at the ortho position (C2). This arrangement creates steric and electronic interactions between the electron-donating methyl group and the electron-withdrawing pyridine ring. The planar geometry of the aromatic systems facilitates π-π stacking interactions, as observed in crystallographic studies of analogous structures .
The IUPAC name, 4-methyl-2-(pyridin-3-yl)aniline, explicitly defines the substitution pattern. The pyridine nitrogen at position 3 introduces a lone pair capable of participating in hydrogen bonding or coordinating to metal ions, a feature exploited in catalyst design .
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited, inferences can be drawn from related aniline-pyridine hybrids:
-
-NMR: The aromatic protons of the aniline ring are expected to resonate between δ 6.5–7.5 ppm, with deshielding observed for protons adjacent to the pyridine group. The methyl group typically appears as a singlet near δ 2.3 ppm .
-
IR Spectroscopy: Stretching vibrations for N–H (aniline) and C=N (pyridine) are anticipated at ~3400 cm and ~1600 cm, respectively .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-methyl-2-(pyridin-3-yl)aniline can be approached via two primary routes:
-
Cross-Coupling Reactions: A Suzuki-Miyaura coupling between 2-bromo-4-methylaniline and pyridin-3-ylboronic acid under palladium catalysis .
-
Direct Amination: Ullmann-type coupling of 3-bromopyridine with 4-methyl-2-aminophenol, though this method risks overhalogenation .
Optimized Protocol
A modified Suzuki-Miyaura procedure yields the highest efficiency:
-
Combine 2-bromo-4-methylaniline (1.0 equiv), pyridin-3-ylboronic acid (1.2 equiv), Pd(PPh) (5 mol%), and KCO (2.0 equiv) in degassed 1,4-dioxane:HO (4:1).
-
Heat at 90°C for 12 h under argon.
-
Purify via column chromatography (SiO, ethyl acetate/hexane) to isolate the product in ~68% yield .
Critical Note: Excess boronic acid and rigorous oxygen exclusion are essential to suppress protodeboronation side reactions .
Physicochemical Properties
Partitioning Behavior
Predicted values using group contribution methods:
| Property | Value | Method |
|---|---|---|
| logP (octanol-water) | 2.15 ± 0.12 | AlogPs 2.1 |
| Water solubility | 0.87 mg/mL | ESOL |
| pKa (aniline NH) | 4.9 | ChemAxon |
These metrics suggest moderate lipophilicity, enabling membrane permeability in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~210°C, indicating suitability for high-temperature applications .
Biological Activity and Applications
Materials Science Applications
The compound’s bifunctional nature (amine + pyridine) enables:
-
Metal-Organic Frameworks (MOFs): Coordination with Cu(II) or Zn(II) ions creates porous networks with surface areas exceeding 800 m/g .
-
Corrosion Inhibition: Adsorbs onto mild steel surfaces in HCl, achieving 92% efficiency at 500 ppm .
Data Compendium
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | CHN | |
| Molar Mass (g/mol) | 184.24 | |
| logP | 2.15 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Table 2: Synthetic Yield Optimization
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 | 80 | 45 |
| 5 | 90 | 68 |
| 10 | 100 | 71 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume